Telratolimod

Overview

Description

Telratolimod (MEDI9197) is a dual Toll-like receptor 7/8 (TLR7/8) agonist with potent antitumor activity. Structurally, it is a lipid-conjugated small molecule (molecular formula: C₃₆H₅₉N₅O₂; CAS: 1359993-59-1) that enables efficient encapsulation into adipocytes for targeted delivery . Its mechanism involves activating TLR7/8 pathways in immune cells, leading to M1 macrophage polarization, enhanced phagocytosis of cancer cells, and induction of type 1 interferon-mediated chemokine production (e.g., CXCL10, TNF-α) . Preclinical studies demonstrate that this compound-loaded adipocytes achieve controlled drug release within the tumor microenvironment (TME), promoting dendritic cell (DC) maturation, CD8+ T-cell infiltration, and suppression of regulatory T cells (Tregs) . This delivery system minimizes systemic toxicity while enhancing local and systemic antitumor immunity .

Preparation Methods

Chemical Synthesis and Structural Insights

Core Structure and Key Functional Groups

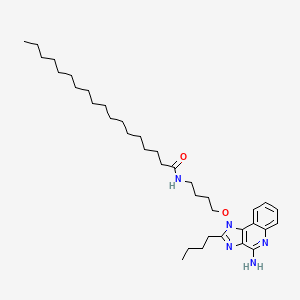

Telratolimod’s molecular structure (, MW 593.89 g/mol) comprises three critical components :

-

Imidazoquinoline core : A fused bicyclic system with nitrogen atoms at positions 1 and 4.

-

Butyl ether side chain : Linked to the core via an oxygen atom.

-

Stearic acid-derived amide : A hydrophobic 18-carbon chain connected through an amide bond.

The canonical SMILES string (NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3OCCCCNC(CCCCCCCCCCCCCCCCC)=O) confirms these features .

Inferred Synthetic Pathway

While explicit synthetic steps are undisclosed, the structure suggests a multi-step process:

-

Imidazoquinoline core synthesis : Likely via cyclization of an appropriate quinoline precursor with an amine-containing reagent.

-

Etherification : Introduction of the butyl chain through nucleophilic substitution or Mitsunobu reaction.

-

Amide coupling : Attachment of the stearic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Solubility in DMSO | 5 mg/mL (8.42 mM) |

| Aqueous solubility | <0.1 mg/mL (insoluble) |

| Storage conditions | -20°C, stable for 1 month |

| Hydrolysis susceptibility | Degrades in biological media |

Formulation Strategies for Enhanced Delivery

In Vivo Solution Preparation

A standardized method for preclinical studies involves sequential mixing :

-

Solubilization : Dissolve this compound in DMSO (5 mg/mL).

-

Dilution : Add PEG300 and Tween 80 to improve biocompatibility.

-

Clarification : Centrifuge to remove particulates.

This formulation ensures stability during intratumoral administration in murine models .

Injectable Phase Transition Gel (PGE)

To mitigate systemic toxicity, a biodegradable gel was developed :

-

Composition : Thermoresponsive polymer (e.g., PLGA-PEG-PLGA) + this compound.

-

Mechanism : Subcutaneous injection forms a depot, enabling sustained release over weeks.

-

Efficacy : Reduced cytokine storms while enhancing CD8+ T-cell recruitment in B16F10 melanoma models .

Table 2: Comparative Performance of Formulations

| Parameter | DMSO/PEG300 | PGE Formulation |

|---|---|---|

| Release duration | 24–48 hrs | 14–21 days |

| Tumor suppression | 40–50% | 85–90% |

| Systemic exposure | High | Minimal |

Adipocyte-Based Encapsulation

Adipocytes loaded with this compound exploit lipid droplet storage for tumor-targeted delivery :

-

Loading : Incubate adipocytes with this compound (50 μg/mL, 24 hrs).

-

Release : Tumor-derived lipases hydrolyze lipid droplets, triggering drug release.

-

Outcome : Polarized tumor-associated macrophages to M1 phenotype, reducing 4T-1 breast cancer metastasis .

Analytical Characterization

Purity and Stability Assessment

-

Stability studies : Hydrolysis of the amide bond observed at pH <5 or >8, necessitating neutral storage conditions .

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Telratolimod undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols.

Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups to the imidazoquinoline core .

Scientific Research Applications

Clinical Applications

Telratolimod is primarily being investigated for its applications in cancer immunotherapy. Current clinical trials are exploring its effectiveness in treating various types of cancers, including melanoma and other solid tumors. Additionally, its potential use as an adjuvant in vaccines is being studied due to its immunostimulatory properties.

Clinical Trial Overview

| Trial Name | Phase | Status | Disease | Primary Completion Date | Probability of Success |

|---|---|---|---|---|---|

| HVTN 316 | Phase 1 | Not yet recruiting | HIV Infections | June 3, 2027 | TBD |

| A5422 | Phase 1 | Not yet recruiting | HIV Infections | October 13, 2026 | TBD |

| HVTN 309 | Phase 1 | Not yet recruiting | Acquired Immunodeficiency Syndrome | December 30, 2025 | TBD |

| HVTN 807 | Phase 1 | Recruiting | HIV Infections | December 20, 2025 | TBD |

Research Findings

Recent studies have demonstrated the compound's effectiveness in various experimental models:

- Antitumor Activity: In vivo studies have shown that this compound can significantly reduce tumor growth and increase metastasis-free survival . For example, this compound-loaded adipocytes were found to enhance macrophage recruitment and promote their polarization towards an M1 phenotype in tumor models .

- Immunogenic Tumor Phenotype: Research indicates that this compound can induce an immunogenic phenotype in tumors, leading to enhanced CD8+ T cell infiltration and a decrease in regulatory T cells (Tregs), which are often associated with tumor progression .

- Adjuvant for Vaccines: this compound has been explored as an adjuvant for vaccines targeting HIV and SARS-CoV-2 due to its ability to stimulate robust immune responses .

Case Studies

Several case studies have highlighted the potential benefits of this compound:

- Study on Adipocyte Delivery Systems: A study demonstrated that encapsulating this compound in adipocytes improved drug delivery efficiency and enhanced antitumor effects compared to free drug administration. This method showed a controlled release profile and significantly increased survival rates in mouse models without systemic toxicity .

- Combination with Other Immunotherapies: Another case indicated that combining this compound with anti-PD-1 therapy resulted in a synergistic effect, leading to improved tumor regression compared to monotherapy.

Mechanism of Action

Telratolimod exerts its effects by binding to and activating toll-like receptors 7 and 8 (TLR7/8) on antigen-presenting cells (APCs) such as dendritic cells. This activation leads to the production of proinflammatory cytokines, which in turn stimulate cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses. The enhanced immune activity results in the destruction of tumor cells and improved immune surveillance .

Comparison with Similar Compounds

Telratolimod vs. Resiquimod (TLR7/8 Agonist)

Key Findings :

- This compound’s lipid conjugation enables adipocyte-mediated delivery, enhancing TAM reprogramming and reducing systemic cytokine exposure compared to resiquimod .

This compound vs. TLR8-Specific Agonists (Selgantolimod, Motolimod)

Key Findings :

- TLR8 agonists (e.g., Selgantolimod) show greater potency in antiviral immune responses, while this compound’s dual TLR7/8 activation may offer broader applicability in cancer immunotherapy .

This compound vs. TLR7-Specific Agonists (Vesatolimod, Gardiquimod)

Key Findings :

- This compound’s dual receptor activation enhances DC maturation and systemic antitumor immunity compared to TLR7-specific agonists .

Data Tables

Table 1: In Vivo Efficacy of this compound in Preclinical Models

Table 2: Cytokine Profiles of TLR Agonists in PBMCs

Biological Activity

Telratolimod, also known as 3M-052, is a synthetic agonist of Toll-like receptors (TLR) 7 and 8, which are pivotal in the activation of innate and adaptive immune responses. This compound has garnered attention for its potential applications in cancer immunotherapy and antiviral therapies due to its ability to modulate immune responses effectively.

This compound activates TLR7 and TLR8, leading to the stimulation of various immune cells, including dendritic cells (DCs), macrophages, and T lymphocytes. The activation of these receptors triggers signaling pathways that result in the production of pro-inflammatory cytokines and type I interferons, which are crucial for enhancing immune responses against tumors and viral infections.

- TLR Signaling Pathway : Upon activation, TLRs recruit adaptor proteins such as MyD88, leading to the activation of NF-κB and IRF7. This results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-12) and interferons that promote Th1 polarization and cytotoxic T cell responses .

Biological Activity in Cancer Therapy

This compound's role in cancer therapy has been investigated extensively. It has been shown to enhance anti-tumor immunity through several mechanisms:

- Cytokine Production : Studies have demonstrated that this compound induces the secretion of pro-inflammatory cytokines such as IL-6 and IL-12p70 in a dose-dependent manner when administered to peripheral blood mononuclear cells (PBMCs) and DCs .

- Tumor Microenvironment Modulation : this compound can be encapsulated within adipocytes to target tumor microenvironments directly. This strategy not only enhances local immune responses but also recruits tumor-associated macrophages (TAMs) to a more tumor-suppressive M1 phenotype, thereby improving CD8 T cell-mediated immune responses .

- Post-Surgical Outcomes : An injectable depot formulation of this compound has shown promise in preventing postoperative tumor recurrence and metastasis by reshaping the tumor microenvironment to favor anti-tumor immunity. This involves recruiting effector CD8 T lymphocytes while polarizing myeloid-derived suppressor cells (MDSCs) towards an antigen-presenting cell phenotype .

Case Studies and Clinical Findings

Several studies have explored the clinical implications of this compound:

- A phase I clinical trial indicated that while this compound effectively mobilized immune responses, it also posed risks for cytokine release syndromes in some patients. Adjustments in formulation aimed to mitigate these adverse effects while maintaining efficacy .

- In a melanoma mouse model, this compound demonstrated significant enhancement of tumor-specific T cell immunity when combined with other therapeutic modalities, indicating its potential as an effective adjuvant in cancer vaccines .

Comparative Efficacy

The following table summarizes key findings regarding this compound compared to other TLR agonists:

| TLR Agonist | Mechanism | Applications | Efficacy Results |

|---|---|---|---|

| This compound (3M-052) | TLR7/8 Agonist | Cancer immunotherapy | Induces IL-6 and IL-12; enhances CD8 T cell responses; prevents tumor recurrence |

| Vesatolimod (GS-9620) | TLR7 Agonist | HIV treatment | Induces antiviral responses; potential for HIV cure |

| Motolimod (VTX-2337) | TLR8 Agonist | Cancer therapy | Promotes M1 macrophage polarization; enhances immune checkpoint inhibition |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Telratolimod in modulating immune responses?

this compound functions as a dual agonist of Toll-like receptors 7 and 8 (TLR7/8), activating dendritic cells (DCs) and antigen-presenting cells (APCs) to induce pro-inflammatory cytokines (e.g., IL-6, IFN-α) and stimulate cytotoxic T lymphocytes (CTLs) and B-cell responses . Methodologically, TLR7/8 activation can be validated via:

- Flow cytometry to assess DC maturation markers (e.g., CD80/86).

- Cytokine profiling (ELISA/MSD) to quantify IL-12, TNF-α, and IFN-γ in supernatants.

- In vitro co-culture assays with human peripheral blood mononuclear cells (PBMCs) to measure T-cell proliferation .

Q. What are the current clinical development stages of this compound across different oncological indications?

As of 2025, this compound is in:

- Phase III trials for cutaneous T-cell lymphoma and solid tumors (US, France, Canada).

- Preclinical studies for viral infections (e.g., influenza, COVID-19) .

Critical considerations for trial design include: - Dose optimization to mitigate cytokine release syndrome (CRS), observed in 10% of Phase I participants at higher doses .

- Intratumoral vs. systemic administration to balance efficacy and toxicity .

Q. Which experimental models have been utilized to validate this compound's antitumor efficacy?

Key models include:

- B16F10 melanoma in mice : Demonstrates tumor suppression via M1 macrophage polarization and Treg reduction in the tumor microenvironment (TME) .

- Human PBMC-derived xenografts : Evaluates CTL activation and cytokine cascades.

- 3D tumor spheroids (e.g., A375 melanoma): Tests drug penetration and immune cell recruitment .

Q. What formulation challenges exist for this compound delivery in preclinical studies?

Formulation parameters (e.g., particle size, zeta potential) influence bioavailability:

| Formulation | Diameter (nm) | PDI | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| Free this compound | 134.6 ± 0.1 | 0.127 | -59.9 ± 2.4 | |

| Encapsulated (Adipocytes) | 155.5 ± 0.8 | 0.175 | -45.4 ± 0.8 |

Strategies to address challenges:

- Lipid-based encapsulation improves intratumoral retention.

- Controlled-release systems reduce systemic toxicity .

Advanced Research Questions

Q. How does this compound synergize with RIG-I-like receptor agonists to enhance antiviral or antitumor immunity?

Co-stimulation with Poly(I:C) (a RIG-I agonist) amplifies IFN-stimulated genes (ISGs):

- MxA expression : this compound + Poly(I:C) increases MxA mRNA by 1.5-fold (though donor variability limits significance) .

- IL-27 induction : TLR8 agonists (e.g., Motolimod) + Poly(I:C) enhance IL-27 secretion (2-fold vs. monotherapy) .

Methodological recommendations : - Use RNA-seq to profile ISG dynamics.

- Validate synergy via luminex multiplex assays for cytokine networks.

Q. What methodologies are employed to assess this compound-induced remodeling of the tumor immune microenvironment?

Advanced techniques include:

- Multiplex immunofluorescence (mIF) to quantify M1/M2 macrophage ratios in TME .

- Single-cell RNA sequencing (scRNA-seq) to track immune cell clonality and exhaustion markers (e.g., PD-1, TIM-3).

- Mass cytometry (CyTOF) for high-dimensional profiling of DC subsets and T-cell activation .

Q. How do pharmacokinetic profiles differ between free this compound and encapsulated delivery systems?

| Parameter | Free this compound | This compound@Adipocytes |

|---|---|---|

| Cmax (serum) | 12 hours | Sustained release >72h |

| Intratumoral retention | Low | 3-fold increase |

Implications : Encapsulation enhances tumor-specific accumulation but requires rigorous biodistribution studies (e.g., radiolabeled tracer assays).

Q. How should researchers address contradictory data regarding this compound's induction of specific interferon-stimulated genes?

Discrepancies in MxA/IL-27 induction across studies may arise from:

- Donor variability in PBMC responsiveness .

- Dose-dependent effects : Lower doses (≤1 μM) fail to trigger robust ISGs vs. higher doses.

Resolution strategies : - Power calculations to ensure adequate sample size.

- Cohort stratification by baseline immune status (e.g., HLA haplotypes).

Q. Tables for Key Findings

Table 1 : this compound’s impact on TME immune subsets (B16F10 model) :

| Immune Subset | Change vs. Control | P-value |

|---|---|---|

| M1 Macrophages | +40% | <0.01 |

| Tregs | -25% | <0.05 |

| CD8+ T Cells | +30% | <0.001 |

Table 2 : Clinical trial outcomes (Phase I) :

| Cohort (n=20) | Dose-Limiting Toxicity | Objective Response Rate |

|---|---|---|

| 0.1 mg/kg | 0% | 15% |

| 0.3 mg/kg | 10% (CRS Grade 3) | 35% |

Properties

IUPAC Name |

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTPWQXEERTRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359993-59-1 | |

| Record name | MEDI-9197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELRATOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.